Trp-Leu

DPP-IV inhibition type 2 diabetes incretin hormone processing

Trp-Leu (L-tryptophanyl-L-leucine, also designated WL) is a naturally occurring dipeptide first isolated from fermented soybean food (tofuyo) and subsequently identified in bovine whey protein hydrolysates, salmon muscle, and various dietary protein sources. It has been independently characterized as an inhibitor of angiotensin-converting enzyme (ACE; IC50 29.9 μM, non-competitive), dipeptidyl peptidase IV (DPP-IV; IC50 43.6 μM), and as an orally active anxiolytic-like agent in murine behavioral models.

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
Cat. No. B15598933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrp-Leu
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)/t13-,15-/m0/s1
InChIKeyLYMVXFSTACVOLP-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trp-Leu (WL) Dipeptide: Baseline Identity and Multi-Target Bioactivity Profile for Research Procurement


Trp-Leu (L-tryptophanyl-L-leucine, also designated WL) is a naturally occurring dipeptide first isolated from fermented soybean food (tofuyo) and subsequently identified in bovine whey protein hydrolysates, salmon muscle, and various dietary protein sources [1]. It has been independently characterized as an inhibitor of angiotensin-converting enzyme (ACE; IC50 29.9 μM, non-competitive), dipeptidyl peptidase IV (DPP-IV; IC50 43.6 μM), and as an orally active anxiolytic-like agent in murine behavioral models [2]. The compound's differentiation from closest analogs—Phe-Leu (FL), Tyr-Leu (YL), Leu-Trp, and Ile-Phe-Leu—rests on its unique combination of sequence-dependent enzyme inhibition potency, distinct inhibition mechanism, receptor-mediated behavioral activity, and resistance to gastrointestinal proteolysis [1][3].

Why Generic Substitution of Trp-Leu with Phe-Leu, Tyr-Leu, or Leu-Trp Fails: Sequence-Dependent Differentiation Evidence


Although Trp-Leu, Phe-Leu, and Tyr-Leu all share an aromatic amino acid–leucine scaffold and exhibit anxiolytic-like activity through overlapping 5-HT1A/D1/GABAA receptor pathways, they are not functionally interchangeable [1]. Retro-sequence reversal (Leu-Trp) abolishes anxiolytic-like activity entirely and reduces DPP-IV inhibitory potency by approximately 20-fold relative to Trp-Leu [2]. In ACE inhibition, Trp-Leu uniquely exhibits non-competitive inhibition among N-terminal Trp dipeptides, whereas Trp-Val, Trp-Met, and Trp-Ile act as competitive inhibitors—demonstrating that even conservative amino acid substitutions alter the binding mode and regulatory mechanism [3]. Procurement of Phe-Leu, Tyr-Leu, or Leu-Trp as a replacement for Trp-Leu therefore risks loss of the target-specific inhibitory mechanism, reduced potency, or complete absence of the desired bioactivity depending on the experimental endpoint.

Quantitative Differentiation Evidence for Trp-Leu: Head-to-Head Comparisons Against Closest Analogs


DPP-IV Inhibition: Trp-Leu (IC50 43.6 μM) Is ≥20-Fold More Potent Than Reverse-Sequence Leu-Trp

Trp-Leu is one of only three dipeptides (alongside Trp-Arg and Trp-Lys) among 27 Trp-containing dipeptides tested to achieve a DPP-IV IC50 below 45 μM [1]. The reverse-sequence peptide Leu-Trp is approximately 20-fold less potent than Trp-Leu, and most other reverse-sequence Trp dipeptides exhibit no DPP-IV inhibition whatsoever [1]. Trp-Asp was the only N-terminal Trp dipeptide found to lack DPP-IV inhibitory activity entirely, underscoring the structural stringency of the Trp-Leu sequence [1]. A subsequent review compendium confirmed the Trp-Leu DPP-IV IC50 at 43.6 μM [2].

DPP-IV inhibition type 2 diabetes incretin hormone processing

ACE Inhibition Potency: Trp-Leu (IC50 29.9 μM) Outperforms Ile-Phe-Leu (IC50 44.8 μM) by 33%

Trp-Leu and Ile-Phe-Leu were co-isolated from tofuyo (fermented soybean) extract and purified to homogeneity for ACE inhibition testing. Trp-Leu exhibited an ACE IC50 of 29.9 μM, which is 33% more potent than Ile-Phe-Leu (IC50 44.8 μM) [1]. Both peptides acted as non-competitive ACE inhibitors, confirming that Trp-Leu binds to an allosteric site distinct from the substrate-binding pocket [1]. In a separate study on salmon muscle hydrolysate dipeptides, Trp-Leu was confirmed as a non-competitive ACE inhibitor [2].

ACE inhibition hypertension renin-angiotensin system

Unique ACE Inhibition Mechanism: Trp-Leu Is the Sole N-Terminal Trp Dipeptide Exhibiting Non-Competitive Inhibition

Among six Trp-containing dipeptides tested from salmon muscle hydrolysate, peptides with Trp at the C-terminal position (Ala-Trp, Val-Trp, Met-Trp, Ile-Trp, Leu-Trp) uniformly exhibited non-competitive ACE inhibition. Conversely, reversed-sequence peptides bearing Trp at the N-terminus acted as competitive inhibitors—except Trp-Leu, which uniquely retained non-competitive inhibition despite its N-terminal Trp residue [1][2]. This exception establishes that Trp-Leu occupies a distinct allosteric binding site that is inaccessible to other N-terminal Trp dipeptides, likely due to the specific contribution of the C-terminal leucine side chain [1].

ACE inhibition mechanism allosteric regulation structure-activity relationship

Anxiolytic-Like Activity: Trp-Leu Is Orally Active at 0.3 mg/kg While Retro-Sequence Leu-Trp Is Completely Inactive

Trp-Leu (WL) exhibited potent anxiolytic-like activity after intraperitoneal administration at 0.1 mg/kg in the elevated plus-maze test in mice, with retained efficacy after oral administration at 0.3 mg/kg [1][2]. The retro-sequence dipeptide Leu-Trp (LW) was completely inactive in both the elevated plus-maze and open-field tests, demonstrating that the Trp→Leu N-to-C orientation is an absolute structural requirement [1]. The anxiolytic-like activity of Trp-Leu was fully blocked by WAY100135 (5-HT1A antagonist), SCH-23390 (D1 antagonist), and bicuculline (GABAA antagonist), confirming a receptor-mediated mechanism shared with Tyr-Leu and Phe-Leu but absent in Leu-Trp [1].

anxiolytic peptide elevated plus-maze oral bioavailability

Gastrointestinal Protease Stability: Trp-Leu Retains 100% ACE Inhibitory Activity After Single-Protease Treatment and 29% After Serial Digestion

Trp-Leu's ACE inhibitory activity was completely preserved (100% retention) after individual treatments with pepsin, chymotrypsin, or trypsin [1]. Even after successive digestion by all three gastrointestinal proteases in sequence, Trp-Leu retained 29% of its original ACE inhibitory activity—a level of residual bioactivity that distinguishes it from many other food-derived ACE-inhibitory peptides that are fully degraded under similar conditions [1]. This stability profile is structurally conferred by the N-terminal Trp and C-terminal Leu residues, which lack the cleavage sites preferentially recognized by these endoproteases [1].

peptide stability protease resistance oral peptide delivery

High-Confidence Research and Industrial Application Scenarios for Trp-Leu Based on Quantitative Differentiation Evidence


DPP-IV Inhibitor Screening and Incretin Modulation Research

Trp-Leu (IC50 43.6 μM) is one of only three potent DPP-IV-inhibitory Trp dipeptides identified from a 27-compound screen and is ≥20-fold more potent than its reverse-sequence Leu-Trp [1]. Researchers developing food-derived DPP-IV inhibitors for type 2 diabetes management should use Trp-Leu as a characterized positive control or lead scaffold, not Leu-Trp, which will produce negligible enzyme inhibition and confound bioactivity-guided fractionation workflows [1].

Allosteric ACE Inhibition Mechanistic Studies

Trp-Leu is the only N-terminal Trp dipeptide that acts as a non-competitive ACE inhibitor, whereas all other N-terminal Trp dipeptides tested (Trp-Val, Trp-Met, Trp-Ile) are competitive inhibitors [1]. This makes Trp-Leu uniquely suited for structural biology or computational docking studies aimed at identifying and characterizing the allosteric ACE binding site, as competitive inhibitors are unsuitable probes for this purpose [1][2].

In Vivo Anxiolytic and Neurobehavioral Pharmacology

Trp-Leu is orally active as an anxiolytic-like agent at 0.3 mg/kg in the elevated plus-maze test, with efficacy comparable to diazepam and mediated through 5-HT1A, D1, and GABAA receptors [1][2]. The complete inactivity of Leu-Trp confirms strict sequence-direction dependence [1]. Trp-Leu can therefore serve as a validated reference compound in studies of food-derived anxiolytic peptides, whereas Phe-Leu (FL) or Tyr-Leu (YL) may serve as comparator aromatic amino acid–Leu dipeptides for structure–activity relationship investigations [1].

Oral Bioactive Peptide Stability and Delivery Formulation Development

Trp-Leu uniquely retains 100% ACE inhibitory activity after individual pepsin, chymotrypsin, or trypsin treatment and preserves 29% activity after serial triple-protease digestion [1]. This exceptional gastrointestinal stability makes Trp-Leu an ideal model dipeptide for testing oral peptide delivery formulations, enteric coatings, or absorption enhancers, where comparator dipeptides would be fully degraded and unable to provide interpretable stability readouts [1].

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